molecular formula C20H21N7O2 B2955866 (E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2035007-95-3

(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2955866
CAS No.: 2035007-95-3
M. Wt: 391.435
InChI Key: YDDGMEAMXFVGKN-ZZXKWVIFSA-N
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Description

(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel chemical entity designed for preclinical research and drug discovery. This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a piperazine linker and an (E)-3-(pyridin-3-yl)acryloyl pharmacophore, suggesting potential as a key intermediate or targeted inhibitor for various biochemical pathways. Compounds based on the 1,2,4-triazole and triazolopyrimidine structures have demonstrated significant research value in early-stage investigations for anticancer applications and have shown a wide spectrum of other biological activities, including antimicrobial and antifungal properties . The specific substitution pattern on this molecule indicates it may be of interest for developing receptor antagonists or kinase inhibitors. This product is intended for research and development purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

5-cyclopropyl-2-[4-[(E)-3-pyridin-3-ylprop-2-enoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-17(6-3-14-2-1-7-21-13-14)25-8-10-26(11-9-25)20-23-19-22-16(15-4-5-15)12-18(29)27(19)24-20/h1-3,6-7,12-13,15H,4-5,8-11H2,(H,22,23,24)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGMEAMXFVGKN-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C=CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)/C=C/C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2) Key Differences: Lacks the triazole ring, reducing conformational rigidity. Bioactivity: Pyrazolopyrimidines are often explored as kinase inhibitors, but the absence of the triazole ring may lower binding affinity compared to triazolopyrimidines .
(b) Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
  • Example: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (, Compound 4n) Key Differences:
  • Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects.
  • Implications: Reduced metabolic stability compared to the cyclopropyl-containing target compound .

Physicochemical Properties

Property Target Compound , Compound 7 , Compound 4n
Molecular Weight (g/mol) ~480 (estimated) ~390 (estimated) 416.36
LogP ~2.5 (predicted) ~1.8 (hydrazine substituent) ~3.1 (trifluoromethyl group)
Solubility Moderate (piperazine enhances) High (polar hydrazine group) Low (trifluoromethyl reduces)

Notes:

  • The target compound’s piperazine-acryloyl-pyridine side chain balances lipophilicity and solubility, offering advantages in drug delivery over analogs with non-polar groups (e.g., trifluoromethyl in 4n) .
  • Cyclopropyl’s steric hindrance may improve metabolic stability compared to linear alkyl chains in other derivatives.

Key Research Findings

Synthetic Flexibility : The target compound’s piperazine and acryloyl groups enable modular synthesis, similar to strategies used for pyrazolotriazolopyrimidines in .

Stability Advantage: Cyclopropyl substituents resist CYP450-mediated oxidation, a limitation in dihydropyrimidinones like 4n .

Structural Uniqueness: No direct isomerization behavior (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) has been reported, suggesting greater stability under physiological conditions .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the triazolopyrimidinone core with functionalized piperazine derivatives. Key steps include:

  • Cyclopropane introduction : Via cyclopropanation reagents like Simmons-Smith.
  • Piperazine coupling : Using amide bond formation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization with solvents like ethanol/dichloromethane.
    Characterization :
  • Structural confirmation : NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and FT-IR.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation <0.4%) .

Basic: What biological activities have been preliminarily investigated for this compound?

Answer:
Initial screening focuses on:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like PI3K or Aurora B .

Advanced: How can synthetic yield be optimized for large-scale production?

Answer:
Optimization strategies include:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) with microwave-assisted heating (120°C, 30 min).
  • Reaction monitoring : In-situ FT-IR or LC-MS to track intermediates and adjust stoichiometry.
  • Scale-up challenges : Address exothermicity via controlled batch reactors and inert gas purging .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from assay variability or compound instability. Mitigation involves:

  • Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-based luminescence.
  • Purity validation : Re-test after HPLC purification and quantify impurities via LC-MS.
  • Stability studies : Assess degradation under storage conditions (e.g., 4°C vs. -20°C) using accelerated stability protocols .

Advanced: What experimental designs are suitable for evaluating environmental fate and ecotoxicology?

Answer:
Adopt tiered approaches:

  • Laboratory studies :
    • Physicochemical properties : LogP (shake-flask method), hydrolysis half-life (pH 4–9 buffers).
    • Biodegradation : OECD 301D closed bottle test.
  • Field studies :
    • Trophic transfer analysis : LC-MS/MS quantification in aquatic organisms (e.g., Daphnia magna).
    • Ecotoxicology : Chronic exposure assays (OECD 211) to assess reproductive impacts .

Advanced: How to differentiate in vitro vs. in vivo efficacy for therapeutic potential?

Answer:

  • In vitro : Use 3D cell cultures (e.g., spheroids) to mimic tissue complexity.
  • In vivo : Rodent models (e.g., xenografts) with pharmacokinetic (PK) profiling:
    • Bioavailability : Oral vs. intravenous administration; measure plasma concentration via LC-MS.
    • Metabolite identification : Liver microsome assays (CYP450 isoforms) and UPLC-QTOF analysis.
  • Data correlation : Apply linear regression to compare IC₅₀ (in vitro) vs. ED₅₀ (in vivo) .

Advanced: What strategies are effective for target identification and mechanism elucidation?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads; pull down binding proteins from cell lysates.
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to screen kinase/GPCR libraries.
  • Pathway analysis : RNA-seq or phosphoproteomics (LC-MS/MS) to map downstream signaling (e.g., MAPK/ERK) .

Advanced: How to assess compound stability under varying storage and experimental conditions?

Answer:

  • Thermal stability : TGA/DSC (5–200°C, 10°C/min) to identify decomposition points.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Solution stability : Test in buffers (pH 2–12) over 72 hours; quantify intact compound with UV-Vis spectroscopy .

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